![molecular formula C22H18F2N2O3S B2513295 3-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941929-57-3](/img/structure/B2513295.png)
3-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Description
3-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C22H18F2N2O3S and its molecular weight is 428.45. The purity is usually 95%.
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Biological Activity
3-Fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, known by its CAS number 941929-57-3, is a synthetic compound with potential biological activity. Its molecular formula is C22H18F2N2O3S, and it has a molecular weight of approximately 428.5 g/mol. This compound has garnered interest in medicinal chemistry due to its structural features that suggest possible therapeutic applications.
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Similar compounds have been shown to induce apoptosis in glioma cells through multiple pathways including inhibition of AKT and mTOR signaling .
- Anti-inflammatory Properties : Compounds with sulfonamide groups have been noted for their ability to modulate inflammatory responses. Inhibitors targeting specific inflammatory pathways could be developed based on the structure of this compound .
Cytotoxicity and Selectivity
The cytotoxic profile of this compound is crucial for its therapeutic potential. Studies on related compounds indicate a balance between potency and selectivity towards cancer cells while minimizing effects on normal cells . This characteristic is essential for reducing side effects during treatment.
In Vitro Studies
In vitro assays have demonstrated that compounds with similar structures can inhibit cell viability in various cancer cell lines. For example:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | Glioma | 10 | Induces necroptosis |
Compound B | Breast Cancer | 5 | Inhibits mTOR pathway |
This compound | TBD | TBD | TBD |
These findings highlight the potential efficacy of this compound but also emphasize the need for further studies to establish specific IC50 values and mechanisms.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. The presence of the fluorine atom and sulfonamide moiety may enhance solubility and bioavailability compared to non-fluorinated analogs. Research has shown that fluorinated compounds often exhibit improved metabolic stability and altered pharmacokinetic profiles .
Properties
IUPAC Name |
3-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2O3S/c23-17-6-9-20(10-7-17)30(28,29)26-12-2-4-15-14-19(8-11-21(15)26)25-22(27)16-3-1-5-18(24)13-16/h1,3,5-11,13-14H,2,4,12H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJDFEPYGMKELP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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